3-(Benzoyloxy)-4-[(2E)-3-[4-(Benzoyloxy)phenyl]prop-2-enoyl]-5-methoxyphenyl benzoate
CAS No.: 1171924-04-1
Cat. No.: VC11696604
Molecular Formula: C37H26O8
Molecular Weight: 598.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1171924-04-1 |
|---|---|
| Molecular Formula | C37H26O8 |
| Molecular Weight | 598.6 g/mol |
| IUPAC Name | [4-[(E)-3-(2,4-dibenzoyloxy-6-methoxyphenyl)-3-oxoprop-1-enyl]phenyl] benzoate |
| Standard InChI | InChI=1S/C37H26O8/c1-42-32-23-30(44-36(40)27-13-7-3-8-14-27)24-33(45-37(41)28-15-9-4-10-16-28)34(32)31(38)22-19-25-17-20-29(21-18-25)43-35(39)26-11-5-2-6-12-26/h2-24H,1H3/b22-19+ |
| Standard InChI Key | BPIKSFWOAWUAOS-ZBJSNUHESA-N |
| Isomeric SMILES | COC1=C(C(=CC(=C1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)C(=O)/C=C/C4=CC=C(C=C4)OC(=O)C5=CC=CC=C5 |
| SMILES | COC1=C(C(=CC(=C1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)C(=O)C=CC4=CC=C(C=C4)OC(=O)C5=CC=CC=C5 |
| Canonical SMILES | COC1=C(C(=CC(=C1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)C(=O)C=CC4=CC=C(C=C4)OC(=O)C5=CC=CC=C5 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 3-(Benzoyloxy)-4-[(2E)-3-[4-(Benzoyloxy)phenyl]prop-2-enoyl]-5-methoxyphenyl benzoate, reveals a tri-substituted phenyl core. Key groups include:
-
Benzoyloxy groups at positions 3 and 4, contributing steric bulk and potential hydrogen-bonding interactions.
-
A (2E)-propenoyl bridge linking the central phenyl ring to a 4-(benzoyloxy)phenyl group, introducing rigidity and conjugation.
-
A methoxy group at position 5, enhancing solubility in non-polar solvents .
The stereochemistry of the propenoyl group (E-configuration) is critical for molecular geometry, influencing packing in solid states and intermolecular interactions.
Physicochemical Properties
Solubility and Thermal Behavior
Synthesis and Optimization Strategies
Hypothetical Reaction Pathways
A plausible synthesis involves stepwise acylation and cross-coupling:
-
Core Formation: Mitsunobu coupling of 3-methoxy-4-hydroxyphenol with benzoyl chloride to install the 3-benzoyloxy and 5-methoxy groups.
-
Propenoyl Bridge Installation: Heck coupling between 4-iodophenyl benzoate and acryloyl chloride, followed by E-selective isomerization.
-
Final Esterification: Schotten-Baumann reaction with benzoyl chloride under basic conditions.
Reaction yields could mirror those of analogous Pd-catalyzed systems (81–86% ), though steric hindrance from multiple benzoyl groups may reduce efficiency.
Catalytic Systems
Palladium-based catalysts (e.g., Pd(OAc)₂) with phosphine ligands (e.g., PPh₃) are candidates for cross-coupling steps, as demonstrated in similar quinoline derivatives . Solvent selection (toluene vs. acetonitrile) impacts reaction kinetics and byproduct formation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume